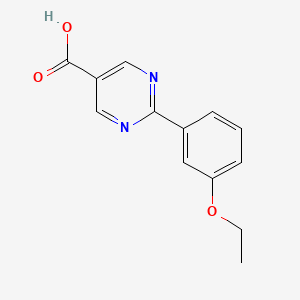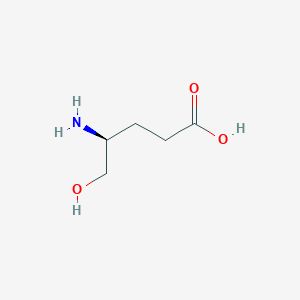![molecular formula C8H8F3NO2 B8743515 [4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
[4-amino-3-(trifluoromethoxy)phenyl]methanol
Übersicht
Beschreibung
[4-amino-3-(trifluoromethoxy)phenyl]methanol is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-amino-3-(trifluoromethoxy)phenyl]methanol typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of (4-Amino-3-(trifluoromethoxy)phenyl)aldehyde or (4-Amino-3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of (4-Amino-3-(trifluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving amino and hydroxymethyl groups.
Medicine:
Drug Development: Due to its unique chemical structure, this compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Industry:
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of [4-amino-3-(trifluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino and hydroxymethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
(4-Amino-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-Amino-3-(trifluoromethyl)phenyl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness:
- The presence of the trifluoromethoxy group in [4-amino-3-(trifluoromethoxy)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H8F3NO2 |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
[4-amino-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3,13H,4,12H2 |
InChI-Schlüssel |
KUIBBXDNQQJGIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[1-(ethenylsulfonyl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B8743440.png)



![3-[3-(1H-imidazol-1-yl)propyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B8743459.png)






![6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-ol](/img/structure/B8743534.png)

